

# An In-depth Technical Guide to the Chemical Properties of N-Nitrosoephedrine

**Author:** BenchChem Technical Support Team. **Date:** November 2025

## Compound of Interest

Compound Name: *N-Nitrosoephedrine*

Cat. No.: *B097376*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties of **N-Nitrosoephedrine**. The information is curated for researchers, scientists, and professionals in drug development, with a focus on quantitative data, experimental methodologies, and biological context.

## Chemical and Physical Properties

**N-Nitrosoephedrine** is an N-nitroso derivative of ephedrine. It is classified as a probable human carcinogen, a characteristic shared by many N-nitroso compounds.<sup>[1]</sup> Below is a summary of its key chemical and physical properties.

Property	Value	Reference
Molecular Formula	C <sub>10</sub> H <sub>14</sub> N <sub>2</sub> O <sub>2</sub>	[2]
Molecular Weight	194.23 g/mol	[2]
IUPAC Name	N-(1-hydroxy-1-phenylpropan-2-yl)-N-methylnitrous amide	[2]
CAS Number	17608-59-2	[2]
Melting Point	89.7 °C	
Boiling Point (estimated)	330.68 °C	
Density (estimated)	1.144 g/cm <sup>3</sup>	
Solubility	Slightly soluble in Chloroform and Dichloromethane	
Appearance	Pale yellow oil	

## Spectroscopic Properties

Spectroscopic analysis is crucial for the identification and characterization of **N-Nitrosoephedrine**. While a complete, published spectrum with detailed peak assignments for **N-Nitrosoephedrine** is not readily available, the following information, based on the analysis of N-nitrosamines and the functional groups present in the molecule, can be used for its characterization.

## Mass Spectrometry

Mass spectrometry of N-nitrosamines is characterized by specific fragmentation patterns. A common fragmentation pathway for **N-Nitrosoephedrine** involves the loss of a nitroso radical ( $\bullet\text{NO}$ ), resulting in a fragment with a mass-to-charge ratio ( $m/z$ ) difference of 30 Da from the molecular ion.[1] Another observed fragmentation is the loss of a hydroxyl radical ( $\bullet\text{OH}$ ), leading to a peak at  $M-17$ . [1] In a high-resolution mass spectrometry study, **N-Nitrosoephedrine** was identified with a measured  $m/z$  of 195.1131.[1]

Fragmentation	m/z
[M+H] <sup>+</sup>	195.1131
[M-NO] <sup>+</sup>	165.11
[M-OH] <sup>+</sup>	178.11

## Nuclear Magnetic Resonance (NMR) Spectroscopy

Asymmetrical N-nitrosamines, like **N-Nitrosoephedrine**, can exist as a mixture of E/Z isomers due to the restricted rotation around the N-N bond, which can result in two sets of signals in NMR spectra.<sup>[3]</sup> The chemical shifts are influenced by the anisotropic effect of the nitroso group.

### <sup>1</sup>H NMR (Predicted Chemical Shifts)

Proton	Chemical Shift (ppm)	Multiplicity
Aromatic C-H	7.2 - 7.4	Multiplet
CH-OH	~5.0	Doublet
CH-N	~4.0 - 4.5	Multiplet
N-CH <sub>3</sub> (Z-isomer)	~3.8	Singlet
N-CH <sub>3</sub> (E-isomer)	~3.0	Singlet
C-CH <sub>3</sub>	~1.1	Doublet
OH	Variable	Broad Singlet

### <sup>13</sup>C NMR (Predicted Chemical Shifts)

Carbon	Chemical Shift (ppm)
Aromatic C	125 - 145
C=O (in potential degradation products)	Not directly applicable
CH-OH	~70 - 80
CH-N	~55 - 65
N-CH <sub>3</sub> (Z-isomer)	~40
N-CH <sub>3</sub> (E-isomer)	~33
C-CH <sub>3</sub>	~15

## Infrared (IR) Spectroscopy

The IR spectrum of **N-Nitrosoephedrine** would show characteristic absorption bands for its functional groups.

Functional Group	Wavenumber (cm <sup>-1</sup> )	Intensity
O-H (alcohol)	3200-3600	Strong, Broad
C-H (aromatic)	3000-3100	Medium
C-H (aliphatic)	2850-3000	Medium
C=C (aromatic)	1450-1600	Medium
N=O (nitroso)	1400-1450	Strong
C-O (alcohol)	1000-1260	Strong
C-N (amine)	1020-1250	Medium

## Ultraviolet-Visible (UV-Vis) Spectroscopy

N-nitrosamines typically exhibit two absorption bands in their UV-Vis spectra. One is a high-intensity band around 230-235 nm ( $\pi \rightarrow \pi^*$  transition) and a lower intensity band around 330-370 nm ( $n \rightarrow \pi^*$  transition).<sup>[4]</sup>

## Experimental Protocols

Detailed experimental protocols for the synthesis and analysis of **N-Nitrosoephedrine** are provided below.

### Synthesis of N-Nitrosoephedrine

**N-Nitrosoephedrine** can be synthesized by the nitrosation of ephedrine. The reaction is typically carried out in an acidic medium.

Materials:

- Ephedrine hydrochloride
- Sodium nitrite
- Hydrochloric acid (HCl)
- Distilled water
- Dichloromethane
- Anhydrous sodium sulfate
- Rotary evaporator
- Magnetic stirrer and stir bar
- Ice bath

Procedure:

- Dissolve a known amount of ephedrine hydrochloride in distilled water in a round-bottom flask.
- Cool the solution in an ice bath with continuous stirring.
- Slowly add a concentrated solution of sodium nitrite in distilled water to the ephedrine solution.

- Adjust the pH of the reaction mixture to ~2-3 by the dropwise addition of HCl. The optimal pH for the formation of **N-Nitrosoephedrine** is in this range.
- Continue stirring the reaction mixture in the ice bath for 1-2 hours.
- After the reaction is complete, extract the product with dichloromethane (3 x 50 mL).
- Combine the organic layers and dry over anhydrous sodium sulfate.
- Filter to remove the drying agent and concentrate the solution using a rotary evaporator to obtain **N-Nitrosoephedrine** as a pale yellow oil.

## Analytical Methods

GC-MS is a common technique for the analysis of N-nitrosamines.

Instrumentation:

- Gas chromatograph coupled with a mass spectrometer (e.g., Triple Quadrupole).
- Capillary column suitable for the separation of semi-volatile compounds (e.g., Rxi-5ms).

GC Conditions:

- Injector Temperature: 250 °C
- Oven Program: Initial temperature of 50 °C, hold for 1 minute, then ramp to 280 °C at 10 °C/min, and hold for 5 minutes.
- Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.
- Injection Mode: Splitless.

MS Conditions:

- Ion Source: Electron Ionization (EI) at 70 eV.
- Source Temperature: 230 °C

- Quadrupole Temperature: 150 °C
- Acquisition Mode: Multiple Reaction Monitoring (MRM) for targeted analysis or full scan for qualitative analysis.

LC-MS/MS provides high sensitivity and selectivity for the quantification of N-nitrosamines.

Instrumentation:

- High-Performance Liquid Chromatograph (HPLC) coupled with a tandem mass spectrometer.
- Reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm).

LC Conditions:

- Mobile Phase A: 0.1% Formic acid in water.
- Mobile Phase B: 0.1% Formic acid in methanol.
- Gradient: Start with 5% B, increase to 95% B over 10 minutes, hold for 2 minutes, then return to initial conditions and equilibrate for 3 minutes.
- Flow Rate: 0.3 mL/min.
- Column Temperature: 40 °C.

MS/MS Conditions:

- Ion Source: Electrospray Ionization (ESI) in positive mode.
- Capillary Voltage: 3.5 kV
- Source Temperature: 150 °C
- Desolvation Temperature: 350 °C
- Collision Gas: Argon.

- MRM Transitions: Monitor the transition of the precursor ion (m/z 195.1) to characteristic product ions.

## Biological Context and Signaling Pathways

N-nitroso compounds are known for their carcinogenic properties, which are mediated through their metabolic activation into reactive electrophilic species that can damage DNA.

### Carcinogenic Mechanism

The primary mechanism of carcinogenicity for **N-Nitrosoephedrine** is believed to involve metabolic activation by cytochrome P450 (CYP) enzymes in the liver.<sup>[5][6]</sup> This process leads to the formation of an unstable  $\alpha$ -hydroxy derivative, which then spontaneously decomposes to form an electrophilic diazonium ion. This reactive intermediate can then alkylate nucleophilic sites on DNA bases, forming DNA adducts.<sup>[1][7]</sup> If these DNA adducts are not repaired by cellular DNA repair mechanisms, they can lead to mutations during DNA replication, which can initiate the process of carcinogenesis.

Caption: Metabolic activation of **N-Nitrosoephedrine** leading to DNA damage.

### Experimental Workflow for In Vitro Metabolism Studies

To investigate the metabolism of **N-Nitrosoephedrine**, an in vitro experimental workflow using liver microsomes can be employed.

Caption: Workflow for studying the in vitro metabolism of **N-Nitrosoephedrine**.

### Potential Signaling Pathway Involvement

While specific signaling pathways directly modulated by **N-Nitrosoephedrine** have not been extensively studied, research on other N-nitroso compounds suggests potential interactions with key cancer-related pathways such as the Notch and Epidermal Growth Factor Receptor (EGFR) signaling pathways. The formation of DNA adducts and subsequent genomic instability can lead to the aberrant activation or inhibition of these pathways, promoting cell proliferation, survival, and tumorigenesis.

Caption: Potential impact of **N-Nitrosoephedrine** on cancer-related signaling pathways.



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- To cite this document: BenchChem. [An In-depth Technical Guide to the Chemical Properties of N-Nitrosoephedrine]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b097376#chemical-properties-of-n-nitrosoephedrine]

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